Bicyclo[5.2.0]nonan-4-one
Description
Contextualization of Bicyclo[5.2.0]nonane Ring Systems in Organic Chemistry
The bicyclo[5.2.0]nonane ring system is a structural motif that has been explored in various areas of organic chemistry. While not as common as some other bicyclic systems, such as the bicyclo[4.4.0]decane (decalin) or bicyclo[2.2.1]heptane (norbornane) frameworks, the fusion of a cycloheptane (B1346806) and a cyclobutane (B1203170) ring presents unique stereochemical and energetic properties. The presence of this fused ring system can be found in a number of natural products, often with additional functional groups and unsaturation. For instance, substituted bicyclo[5.2.0]nonane derivatives have been identified in the essential oils of plants like Betula pubescens. guidechem.com The synthesis of the bicyclo[5.2.0]nonane skeleton can be achieved through various synthetic strategies, including intramolecular cycloaddition reactions.
A notable method for the synthesis of Bicyclo[5.2.0]nonan-4-one is the Thorpe-Ziegler cyclization. wikipedia.orgbuchler-gmbh.comyoutube.comlscollege.ac.in This intramolecular condensation reaction involves a dinitrile precursor, specifically cis-3,3′-cyclobutane-1,2-diyldipropanenitrile, which under basic conditions, followed by acidic workup, yields the target bicyclic ketone.
While specific physical properties for this compound are not widely reported in publicly available literature, data for the parent hydrocarbon, bicyclo[5.2.0]nonane, exists. nih.gov The lack of extensive data on the isolated ketone suggests it may be more commonly used as an intermediate in multi-step syntheses rather than an end product itself. A CAS number (1217542-34-1) has been assigned to a compound containing (1R,7S)-Bicyclo[5.2.0]nonan-4-one, however, this is for a co-crystal with (1S,6S)-2-methylbicyclo[4.2.0]octan-3-one, not the pure substance. dntb.gov.uasigmaaldrich.com
Significance of the this compound Ketone Moiety within Bicyclic Frameworks
The ketone functional group at the 4-position of the bicyclo[5.2.0]nonane framework is a key feature that dictates the molecule's reactivity. The carbonyl group introduces polarity and a site for nucleophilic attack at the carbon atom and electrophilic interaction at the oxygen atom. The reactivity of cyclic ketones can be influenced by ring strain and conformational effects. In the case of this compound, the seven-membered ring is relatively flexible, while the four-membered ring introduces significant angle strain.
This ketone moiety serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures. For example, the ketone can undergo reduction to the corresponding alcohol, nucleophilic addition with organometallic reagents, or can be a precursor for the formation of enamines or enolates, which are key intermediates in carbon-carbon bond-forming reactions. The photochemical behavior of related bicyclo[5.2.0]nonenones has been studied, indicating that the presence of unsaturation in the ring system can lead to complex rearrangements under photolytic conditions. lscollege.ac.in
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H14O |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
bicyclo[5.2.0]nonan-4-one |
InChI |
InChI=1S/C9H14O/c10-9-5-3-7-1-2-8(7)4-6-9/h7-8H,1-6H2 |
InChI Key |
NLIVBNKOQRTTPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C1CCC(=O)CC2 |
Origin of Product |
United States |
Strategic Synthetic Methodologies for Bicyclo 5.2.0 Nonan 4 One and Its Derivatives
Cycloaddition Reactions as a Primary Synthetic Strategy
Cycloaddition reactions represent a powerful and direct approach to the bicyclo[5.2.0]nonane skeleton. These reactions, particularly [2+2] cycloadditions, are instrumental in forming the strained cyclobutane (B1203170) ring, which is a defining feature of this bicyclic system. Both photochemical and thermal methods have been successfully employed, each offering distinct advantages in terms of substrate scope and reaction conditions.
Photochemical [2+2] Cycloadditions for Bicyclo[5.2.0]nonane Ring Formation
Photochemical [2+2] cycloadditions are a cornerstone in the synthesis of cyclobutane-containing molecules. d-nb.info This reaction typically involves the photoexcitation of an enone, which then undergoes a stepwise cycloaddition with an alkene to form a cyclobutane ring. d-nb.info The intramolecular variant of this reaction is particularly well-suited for the synthesis of bicyclic systems like bicyclo[5.2.0]nonane.
In this approach, a cycloheptenone derivative with a tethered alkene can undergo an intramolecular [2+2] photocycloaddition to yield a bicyclo[5.2.0]nonan-4-one derivative. The regioselectivity of the cycloaddition, leading to either a "straight" or "crossed" adduct, is often governed by the length of the tether connecting the enone and the alkene. nih.gov While specific examples leading directly to the parent this compound are not extensively documented, the synthesis of related structures such as oxabicyclo[5.2.0]nonan-2-ones via the [2+2] photocycloaddition of oxepinones to conjugated alkenes illustrates the utility of this methodology. uni-hamburg.de The reaction proceeds through the formation of a 1,4-diradical intermediate upon photoexcitation, which then collapses to form the cyclobutane ring. d-nb.info The stereochemistry of the newly formed ring is influenced by the geometry of the starting materials and the conformational preferences of the diradical intermediate.
Thermal [2+2] Cycloadditions in Bicyclo[5.2.0]nona-1,7-diene Scaffold Construction
Thermal [2+2] cycloadditions provide an alternative pathway to the bicyclo[5.2.0]nonane core, particularly for the synthesis of unsaturated derivatives like bicyclo[5.2.0]nona-1,7-dienes. A notable example is the intramolecular cycloaddition of allenynes. wikipedia.orgnsf.gov In this reaction, an allenyne with an appropriate tether is heated, leading to a formal [2+2] cycloaddition between the distal double bond of the allene (B1206475) and the alkyne. nsf.gov
This method has been shown to be efficient for the construction of the bicyclo[5.2.0]nona-1,7-diene scaffold, often proceeding in high yields. wikipedia.org The reaction typically involves refluxing the allenyne substrate in a high-boiling solvent such as xylene or mesitylene. wikipedia.orgnsf.gov Microwave irradiation has also been employed to accelerate these cycloadditions. sci-hub.se The regioselectivity of the reaction, favoring the participation of the distal double bond of the allene, is a key feature of this synthetic route. nsf.gov This methodology has been successfully applied to the synthesis of various carbo- and heterocyclic analogues of the bicyclo[5.2.0]nonane system. wikipedia.orgnsf.gov
Table 1: Examples of Thermal [2+2] Cycloaddition of Allenynes for the Synthesis of Bicyclo[5.2.0]nona-1,7-diene Derivatives
| Starting Allenyne | Product | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Phenylsulfonyl-substituted allenyne | Bicyclo[5.2.0]nona-1,7-diene derivative | Xylene, reflux | High | wikipedia.orgnsf.gov |
| Alkynyl allene with a three-carbon tether | Bicyclo[5.2.0]nonadiene derivative | Microwave irradiation | High | sci-hub.se |
| Dimethyl 8-bromo-6,6-dimethylnona-1,2-dien-8-ynylmalonate | Dimethyl 8-(trimethylsilyl)bicyclo[5.2.0]nona-1,7-diene-3,3-dicarboxylate | Toluene, reflux | Moderate | pitt.edu |
Ring Expansion and Rearrangement Processes for this compound Derivatives
Ring expansion and rearrangement reactions offer an indirect yet powerful approach to the bicyclo[5.2.0]nonane skeleton. These methods often start with a pre-existing smaller ring, which is then expanded to form the seven-membered ring of the target bicyclic system. These strategies can provide access to complex and highly functionalized derivatives.
Wagner-Meerwein Rearrangements and Cyclobutane Ring Expansion for Azabicyclo[5.2.0]nonadiene Synthesis
A notable example of a rearrangement-based synthesis is the construction of 3-azabicyclo[5.2.0]nonadiene, a nitrogen-containing analogue of the bicyclo[5.2.0]nonane system. thieme-connect.dersc.org This synthesis involves a gold(I)-catalyzed asymmetric cyclopropanation/C-C cleavage/Wagner-Meerwein rearrangement of yne-methylenecyclopropanes. thieme-connect.dersc.org The Wagner-Meerwein rearrangement is a type of carbocation 1,2-rearrangement where an alkyl or aryl group migrates to a neighboring carbon. rsc.org
In this specific synthesis, the reaction proceeds through a cyclopropylmethyl cation intermediate which undergoes a ring expansion to form the cyclobutane ring of the 3-azabicyclo[5.2.0]nonadiene product. thieme-connect.dersc.org This method is particularly significant as it allows for the asymmetric synthesis of the target molecule, overcoming the challenge of chirality loss that can occur during the Wagner-Meerwein rearrangement of planar cyclopropylmethyl cations. thieme-connect.dersc.org Density functional theory calculations have shown that the chirality of the final product is determined in the initial cyclopropanation step. thieme-connect.dersc.org
Diazoalkane-Mediated Homologation of Cycloalkanones Leading to Bicyclic Ketones
Diazoalkane-mediated homologation is a classic method for the one-carbon ring expansion of cyclic ketones. This reaction, which is a variation of the Tiffeneau-Demjanov rearrangement, can be applied to the synthesis of this compound from a smaller bicyclic precursor. wikipedia.orgugent.be Specifically, the ring expansion of a bicyclo[4.2.0]octan-7-one with a diazoalkane, such as diazomethane (B1218177), can yield the desired this compound.
The reaction is believed to proceed through the initial formation of a zwitterionic intermediate, which then undergoes a rearrangement with the expulsion of nitrogen gas to afford the ring-expanded ketone. The regioselectivity of the migration of the α-carbon is a key consideration in unsymmetrical ketones. This homologation strategy provides a direct route to increase the size of one of the rings in a pre-existing bicyclic system, offering a valuable tool for the synthesis of the this compound core.
Transannular Cyclizations to Bicyclo[5.2.0]nonan-2-one and Bicyclo[5.2.0]nonan-9-one Scaffolds
Transannular cyclizations, reactions that form a bond across a medium-sized ring, represent a powerful strategy for the synthesis of bicyclic systems. While direct transannular cyclizations to the carbocyclic bicyclo[5.2.0]nonan-2-one and -9-one are not extensively detailed in readily available literature, the synthesis of nitrogen-containing analogues, such as 1-azabicyclo[5.2.0]nonan-9-one and 1-azabicyclo[5.2.0]nonan-2-one, illustrates the utility of this approach.
For instance, the synthesis of 1-azabicyclo[5.2.0]nonan-9-one has been achieved from ethyl (2-oxocyclohexyl)acetate through a Schmidt reaction with hydrazoic acid, followed by subsequent transformations. thieme-connect.de Another approach involves the base-catalyzed cyclization of 7-chloroazacyclononan-2-one in liquid ammonia to yield the same bicyclic lactam. thieme-connect.de Similarly, 1-azabicyclo[5.2.0]nonan-2-one has been prepared from a hexahydroazepinylacetic acid derivative using dicyclohexylcarbodiimide to facilitate the intramolecular cyclization. thieme-connect.de These syntheses of aza-analogs highlight the potential of transannular strategies to construct the fundamental bicyclo[5.2.0]nonane framework.
Functional Group Transformations and Derivatization
Carbonyl Reactivity and Nucleophilic Addition in this compound Systems
The carbonyl group in this compound is a key site for functionalization. As with other ketones, the carbon atom of the carbonyl is electrophilic and susceptible to nucleophilic attack. This reaction typically involves the addition of a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The strain inherent in the fused four- and seven-membered ring system can influence the reactivity of the carbonyl group. While specific studies detailing a wide range of nucleophilic additions to this compound are not extensively documented, the principles of carbonyl chemistry suggest its reactivity with common nucleophiles such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) and hydrides.
Stereoselective Oxidation Reactions, including Baeyer-Villiger Oxidation of Bicyclo[5.2.0]nonan-8-one Derivatives
The Baeyer-Villiger oxidation is a notable transformation for bicyclic ketones, converting them into lactones. The reaction has been studied in a stereospecific manner on derivatives of bicyclo[5.2.0]nonan-8-one. The oxidation of racemic bicyclo[5.2.0]nonan-8-one and its 2,3-benzo derivative using a Zr[bis(salicylidene)ethylenediaminato] (salen) complex as a catalyst with a urea-hydrogen peroxide adduct proceeds with high enantiospecificity. bsmi.uz
This catalytic system has been shown to produce both "normal" lactones (NL), where the more substituted carbon atom migrates, and "abnormal" lactones (AL), where the less substituted carbon migrates. For bicyclo[5.2.0]nonan-8-one, the slow-reacting enantiomer selectively yields the normal lactone, while the fast-reacting enantiomer preferentially forms the enantiomeric abnormal lactone. bsmi.uz In the case of 2,3-benzobicyclo[5.2.0]nonan-8-one, the fast-reacting isomer exclusively gives the normal lactone, and the slow-reacting isomer provides the abnormal lactone as the major product. bsmi.uz This demonstrates that the substitution pattern on the bicyclic framework significantly influences the stereochemical outcome of the oxidation. bsmi.uz
| Substrate | Isomer | Major Product | Product Ratio (AL/NL or ent-AL/ent-NL) |
|---|---|---|---|
| Bicyclo[5.2.0]nonan-8-one | Slow-reacting | Normal Lactone (NL) | - |
| Bicyclo[5.2.0]nonan-8-one | Fast-reacting | ent-Abnormal Lactone (ent-AL) | ~22:1 |
| 2,3-Benzobicyclo[5.2.0]nonan-8-one | Fast-reacting | Normal Lactone (NL) | Exclusive NL |
| 2,3-Benzobicyclo[5.2.0]nonan-8-one | Slow-reacting | Abnormal Lactone (AL) | ~6.5:1 |
Dehydrochlorination Reactions in Halogenated Bicyclo[5.2.0]nonane Derivatives
Dehydrochlorination is a chemical reaction that involves the elimination of a hydrogen chloride (HCl) molecule from a substrate, typically resulting in the formation of a double bond. While this is a common transformation for halogenated alkanes, specific examples of dehydrochlorination reactions involving halogenated derivatives of bicyclo[5.2.0]nonane are not well-documented in the surveyed scientific literature. In principle, a chloro-substituted bicyclo[5.2.0]nonane could undergo an E2 elimination upon treatment with a strong base to yield a bicyclo[5.2.0]nonene. The regioselectivity and stereoselectivity of such a reaction would be dependent on the position of the chlorine atom and the conformational constraints of the bicyclic system.
Organometallic and Catalytic Approaches in this compound Synthesis
Palladium-Catalyzed Cascade Cyclizations for Bicyclic Enone Precursors
Palladium-catalyzed cascade cyclizations are efficient methods for the construction of complex polycyclic molecules from simple acyclic precursors. This strategy has been applied to the synthesis of the bicyclo[5.2.0]nonane skeleton. For example, the palladium-catalyzed cascade cyclization of silylated bromoenynes can produce bicyclic silylated cyclohexadienes, which are precursors to bicyclic enones. pnas.org Specifically, dimethyl 8-(trimethylsilyl)bicyclo[5.2.0]nona-1,7-diene-3,3-dicarboxylate has been synthesized using a palladium-catalyzed reaction. pnas.org
These resulting dienes can then be oxidized to form bicyclic enones. pnas.org This two-step process, a palladium-catalyzed cascade cyclization followed by oxidation, provides a synthetic route to bicyclic enone precursors that could potentially be converted to this compound through further transformations such as conjugate addition and reduction.
Gold(I)-Catalyzed Asymmetric Cyclization Strategies to Azabicyclo[5.2.0]nonadiene
A significant advancement in the synthesis of bicyclo[5.2.0]nonane frameworks involves the use of gold(I)-catalyzed asymmetric reactions. One such methodology is the cyclopropanation/C-C cleavage/Wagner-Meerwein rearrangement of 1,6-yne-methylenecyclopropanes (1,6-yne-MCPs) to produce 3-azabicyclo[5.2.0]nonadiene, which features an azepine ring fused with a cyclobutane. pku.edu.cn This reaction addresses the challenge of chirality loss typically associated with Wagner-Meerwein rearrangements, where planar cyclopropylmethyl cations are generated. pku.edu.cn
The key to the asymmetric synthesis is the initial cyclopropanation step, which establishes the chirality of the final product. pku.edu.cn Although the subsequent C-C cleavage step leads to a loss of chirality in the resulting rigid, planar cyclopropylmethyl carbocation intermediate, the subsequent ring expansion via the Wagner-Meerwein rearrangement proceeds in a manner that transfers the initial chirality to the final azabicyclo[5.2.0]nonadiene structure. pku.edu.cn
Research into this transformation has explored various chiral ligands to optimize the enantioselectivity of the gold(I) catalyst. Initial tests with ligands such as O,O′-(S)-(1,1′-dinaphthyl-2,2′-diyl)-N,N-di-i-propyl-phosphoramidite (L1) yielded the target product but with a low enantiomeric excess (e.e.). pku.edu.cn A significant improvement was achieved using the (R)-4-MeO-3,5-(t-Bu)2-MeOBIPHEP (L2) ligand, which afforded the desired 3-azabicyclo[5.2.0]nonadiene product in high yield and good enantioselectivity. pku.edu.cn
Table 1: Effect of Chiral Ligand on Gold(I)-Catalyzed Asymmetric Cyclization
| Entry | Chiral Ligand | Yield (%) | Enantiomeric Excess (e.e., %) |
|---|---|---|---|
| 1 | L1 | - | 7 |
| 2 | L2 | 97 | 78 |
Enolate Chemistry in the Formation of Sulfonylbicyclo[5.2.0]nonan-1-ols
The formation of functionalized bicyclo[5.2.0]nonan-1-ols can be achieved through methodologies rooted in enolate chemistry. A notable synthetic route involves the reaction of lithium enolates, generated from cyclic ketones, with (±)-phenyl vinyl sulfoxide. rsc.orgnactem.ac.uk Specifically, the enolate derived from cycloheptanone and lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78 °C serves as a key precursor. rsc.orgnactem.ac.uk
This enolate reacts with (±)-phenyl vinyl sulfoxide under carefully controlled conditions of temperature, reaction time, and concentration. rsc.orgnactem.ac.uk Following this initial reaction, the product mixture is subjected to oxidation with meta-chloroperoxybenzoic acid (MCPBA). rsc.orgnactem.ac.uk This two-step process yields novel sulfonylbicyclo[5.2.0]nonan-1-ols alongside alkylated ketone byproducts. rsc.orgnactem.ac.uk
The efficiency of the reaction and the ratio of the desired bicyclo[5.2.0]alkan-1-ol to the alkylated byproducts are sensitive to several factors. These include the specific ketone enolate used, the conversion rate of the phenyl vinyl sulfoxide, and the reaction time, temperature, and concentration. nactem.ac.uk The stability and steric strain of the resulting bicyclic alcohol product also play a crucial role in determining the reaction outcome. nactem.ac.uk
Table 2: Synthesis of Sulfonylbicyclo[5.2.0]nonan-1-ols via Enolate Chemistry
| Ketone Precursor | Reagents | Key Intermediate | Oxidizing Agent | Product Class |
|---|---|---|---|---|
| Cycloheptanone | 1. LDA, THF, -78°C 2. (±)-Phenyl vinyl sulfoxide | Lithium enolate of cycloheptanone | MCPBA | Sulfonylbicyclo[5.2.0]nonan-1-ols |
Advanced Reaction Chemistry and Mechanistic Insights into Bicyclo 5.2.0 Nonan 4 One Systems
Elucidation of Reaction Mechanisms in Bicyclo[5.2.0]nonane Synthesis
The formation of the bicyclo[5.2.0]nonane skeleton can be achieved through a variety of synthetic strategies, each governed by distinct reaction mechanisms. Understanding these pathways is crucial for predicting reaction outcomes and designing efficient syntheses.
Radical-mediated processes offer a powerful means to construct cyclic and bicyclic systems under mild conditions with high functional group tolerance. In the context of bicyclo[5.2.0]nonane synthesis, both diradical and radical-chain mechanisms have been explored.
The photochemical [2+2] cycloaddition is a classic method for forming cyclobutane (B1203170) rings. The mechanism can sometimes proceed through a stepwise diradical intermediate. For instance, the formation of cycloheptenone dimers, which are structurally related to bicyclo[5.2.0]nonane systems, has been rationalized via a stepwise diradical-mediated addition of an intermediate trans-2-cycloheptenone species to a molecule of the cis-enone. researchgate.net However, the formation of certain head-to-tail dimers in some cases argues against a simple diradical mechanism, suggesting that the reaction pathway can be substrate-dependent. researchgate.net
Radical cyclization reactions are particularly useful for constructing bicyclic β-lactams, which are nitrogen-containing analogues of the bicyclo[5.2.0]nonan-4-one core. For example, the radical cyclization of 4-(2-bromo-1,1-dimethylethyl)-1-(2-methylallyl)azetidin-2-ones, using n-tributyltin hydride and AIBN, affords 8-alkoxy-3,6,6-trimethyl-1-azabicyclo[5.2.0]nonan-9-ones with good diastereomeric excess. acs.org This transformation proceeds via a radical-chain mechanism involving the formation of a carbon-centered radical that subsequently cyclizes onto the appended alkene.
The subtle interplay between reactants and conditions can dictate the operative mechanism. For example, in the photocatalytic formal [2σ+2π] cycloaddition between bicyclo[1.1.0]butanes and alkenes, different mechanistic pathways, including those involving radical cations, can be active depending on the substitution pattern of the reactants. diva-portal.org
Pericyclic reactions, which involve a concerted reorganization of electrons through a cyclic transition state, are highly valuable for their stereospecificity. ebsco.comvmou.ac.in The Diels-Alder reaction, a cornerstone of pericyclic chemistry, has been employed in the synthesis of complex bicyclic systems. researchgate.net For the construction of the bicyclo[5.2.0]nonane framework, intramolecular [2+2] cycloadditions of allenynes have proven effective. Thermal [2+2] cycloaddition of 1,6-allenynes can lead to the formation of bicyclo[5.2.0]nona-1,7-dienes. acs.org These reactions are believed to proceed through a concerted, albeit thermally allowed, pathway or via a diradical intermediate, depending on the specific substrates and reaction conditions. csic.es
Metal-mediated and metal-catalyzed reactions have emerged as powerful tools for constructing the bicyclo[5.2.0]nonane skeleton with high efficiency and selectivity. The Thorpe-Ziegler condensation, a metal-mediated intramolecular cyclization of dinitriles, has been successfully applied to the synthesis of this compound. thieme-connect.de This reaction typically employs a lithium or sodium amide base to facilitate the cyclization. thieme-connect.deacs.org
| Precursor | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| cis-3,3′-cyclobutane-1,2-diyldipropanenitrile | 1. PhNMeLi 2. H3O+ | This compound | 72 | thieme-connect.de |
Transition metal catalysis offers a diverse array of methods for constructing bicyclic systems. Ruthenium-catalyzed [2+2+2] cycloadditions of 1,6-diynes with alkenes can produce bicyclic 1,3-cyclohexadienes, and the mechanism is thought to involve the formation of a ruthenacycloheptadiene intermediate. acs.orgnih.gov Gold(I) catalysts have been shown to promote the isomerization of 1,8-enynes to efficiently synthesize functionalized bicyclo[5.2.0]nonenes. researchgate.net These reactions can proceed through complex mechanistic pathways involving cyclobutene (B1205218) intermediates that may undergo further gold-catalyzed transformations. researchgate.netnih.gov Similarly, ruthenium-catalyzed [2+2] cycloadditions of allenynes provide access to the bicyclo[4.2.0]octa-1(8),5-diene skeleton, a related bicyclic system. acs.org
Photochemical rearrangements provide a unique entry into complex molecular architectures, often under mild conditions. The photochemical behavior of oxaziridines and nitrones has been harnessed for the synthesis of bicyclo[5.2.0]nonane derivatives, particularly nitrogen-containing analogues.
A significant example is the photolysis of oxaziridines and nitrones derived from hexahydroindoles, which furnishes a convenient route to 1-azabicyclo[5.2.0]nonan-2-ones. acs.orgnih.govacs.org This photochemical rearrangement proceeds through the initial conversion of the nitrone to an oxaziridine (B8769555), which upon further irradiation, rearranges to the bicyclic lactam. researchgate.netmit.edu The mechanism of the oxaziridine rearrangement is believed to involve homolytic cleavage of the weak N-O bond to generate a diradical intermediate, which then recombines to form the amide. mit.edupsu.edu The stereoelectronic preference of this rearrangement can lead to the migration of the less substituted carbon, a complementary outcome to what is typically observed in thermal Beckmann or Schmidt rearrangements. psu.edu
| Starting Material Type | Reaction | Product | Key Mechanistic Feature | Reference |
|---|---|---|---|---|
| Oxaziridine/Nitrone | Photolysis | 1-Azabicyclo[5.2.0]nonan-2-one | Rearrangement via oxaziridine intermediate | nih.gov |
Stereochemical Control and Diastereoselectivity in this compound Transformations
The three-dimensional arrangement of atoms is a critical aspect of molecular design, and the ability to control stereochemistry is paramount in modern organic synthesis. The bicyclo[5.2.0]nonane system, with its multiple stereocenters and potential for cis- and trans-fused rings, presents a rich field for stereochemical investigation.
The fusion of the cyclobutane and cycloheptane (B1346806) rings in the bicyclo[5.2.0]nonane system can be either cis or trans. The relative stability of these isomers and the ability to selectively synthesize one over the other are of fundamental importance. wikipedia.orgnih.govnist.gov
Studies on the parent bicyclo[5.2.0]nonanes have indicated that the heat contents of the cis and trans isomers are similar, with the trans isomer likely being slightly more stable. acs.org However, establishing a thermal equilibrium between the isomers has proven difficult due to the propensity of the four-membered ring to rupture at elevated temperatures, even in the presence of a palladium catalyst. researchgate.netacs.org
In synthetic applications, the stereochemical outcome of ring-forming reactions is often dictated by the reaction mechanism and conditions. For example, the photochemical [2+2] cycloaddition of oxepinones with alkenes can produce mixtures of cis- and trans-fused oxabicyclo[5.2.0]nonan-2-ones. researchgate.net The diastereomeric ratio of the products can be influenced by the substitution pattern of the alkene, and the isomers can sometimes be interconverted upon treatment with a base like alumina, reflecting their relative thermodynamic stabilities. researchgate.net The interconversion of cis- and trans-fused isomers can also be influenced by the reaction conditions, with some isomers undergoing spontaneous isomerization during chromatographic purification. researchgate.net The ability to interconvert between cis and trans isomers, for example through acid-catalyzed equilibration, is a known phenomenon for some bicyclic systems, although it is not always straightforward. pressbooks.publibretexts.org
The synthesis of enantiomerically pure bicyclo[5.2.0]nonane derivatives is a significant challenge that has been addressed through various asymmetric strategies, including the use of chiral auxiliaries and chiral catalysts.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical course of a subsequent reaction. wikipedia.org This approach has been successfully applied to the stereoselective synthesis of bicyclo[3.2.0]heptanes via [2+2] photocycloaddition, where a chiral oxazolidinone auxiliary attached to the substrate directs the formation of enantioenriched products. nih.gov Similar strategies could be envisioned for the synthesis of this compound derivatives. The use of chiral auxiliaries has also been reported in the synthesis of functionalized bicyclo[5.2.0]nonan-1-ols. griffith.edu.au
Asymmetric catalysis provides a more atom-economical approach to enantioselective synthesis. A gold(I)-catalyzed asymmetric cyclopropanation/C-C cleavage/Wagner-Meerwein rearrangement of yne-methylenecyclopropanes has been developed for the synthesis of chiral 3-azabicyclo[5.2.0]nonadiene derivatives with high enantiomeric excess. pku.edu.cn DFT calculations suggest that the chirality of the final product is established in the initial cyclopropanation step. pku.edu.cn
The derivatization of pre-existing bicyclo[5.2.0]nonane skeletons can also be performed with high stereocontrol. For example, the Baeyer-Villiger oxidation of bicyclo[5.2.0]nonan-8-one, a constitutional isomer of the title compound, using a chiral zirconium-based catalyst, proceeds with high topos-selectivity, leading to the formation of enantioenriched lactones. pnas.org
| Reaction Type | Substrate | Chiral Influence | Product | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Asymmetric Catalysis | Yne-methylenecyclopropane | Gold(I) catalyst with chiral ligand | 3-Azabicyclo[5.2.0]nonadiene derivative | up to 99% ee | pku.edu.cn |
| Chiral Auxiliary | Aryl bis-enone | Chiral oxazolidinone | Bicyclo[3.2.0]heptane derivative | Major diastereoisomer with high ee | nih.gov |
| Asymmetric Oxidation | Bicyclo[5.2.0]nonan-8-one | Chiral Zirconium catalyst | Chiral lactone | High topos-selectivity | pnas.org |
Intramolecular vs. Intermolecular Reactivity Patterns in Bicyclo[5.2.0]nonane Formations
The synthesis of the bicyclo[5.2.0]nonane framework, characterized by a fused seven-membered and four-membered ring system, can be achieved through both intramolecular and intermolecular reaction pathways. The choice between these strategies is often dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials. In general, intramolecular reactions are kinetically favored for the formation of five- and six-membered rings due to a lower entropic cost compared to their intermolecular counterparts. wikipedia.orgmasterorganicchemistry.com This advantage is achieved by tethering the reactive partners, which increases their effective concentration. wikipedia.org High-dilution conditions are frequently employed to suppress competing intermolecular polymerization. masterorganicchemistry.comthieme-connect.de
Intramolecular cyclizations represent a powerful and common strategy for constructing the bicyclo[5.2.0]nonane skeleton. One notable method is the Thorpe-Ziegler condensation of dinitriles, which has been successfully applied to produce this compound. thieme-connect.de This reaction proceeds under high-dilution conditions to favor the intramolecular cyclization over intermolecular reactions. thieme-connect.de Another significant intramolecular approach is the thermal [2+2] cycloaddition of allenynes bearing a phenylsulfonyl group, which efficiently yields bicyclo[5.2.0]nona-1,7-dienes. acs.org This method is notable for its regioselectivity, where the distal double bond of the allene (B1206475) moiety consistently participates in the cycloaddition. acs.org Furthermore, complex derivatives such as 3-azabicyclo[5.2.0]nonadienes can be synthesized via a gold(I)-catalyzed asymmetric cascade reaction involving cyclopropanation, C-C bond cleavage, and a Wagner-Meerwein rearrangement of yne-methylenecyclopropanes. pku.edu.cn
Intermolecular reactions, while often facing challenges related to concentration and selectivity, also provide viable routes to bicyclo[5.2.0]nonane derivatives and their heterocyclic analogues. A key example is the intermolecular [2+2] photocycloaddition between seven-membered oxepinones and various alkenes, which leads to the formation of oxabicyclo[5.2.0]nonan-2-ones. researchgate.net These reactions demonstrate how external reactants can be brought together to construct the bicyclic core, with the substitution pattern of the alkene influencing the resulting diastereoisomer ratios. researchgate.net While intermolecular strategies for the direct synthesis of the parent carbocyclic this compound are less frequently reported, these photochemical methods highlight the potential of intermolecular cycloadditions in accessing functionalized and heteroatom-containing analogues of the target system. researchgate.net
Table 1: Comparison of Synthetic Routes to Bicyclo[5.2.0]nonane Derivatives
| Reaction Type | Strategy | Starting Materials | Product | Reference |
|---|---|---|---|---|
| Thorpe-Ziegler Condensation | Intramolecular | cis-3,3′-cyclobutane-1,2-diyldipropanenitrile | This compound | thieme-connect.de |
| Thermal Cycloaddition | Intramolecular | Allenynes with a phenylsulfonyl group | Bicyclo[5.2.0]nona-1,7-dienes | acs.org |
| Catalytic Cascade Reaction | Intramolecular | Yne-methylenecyclopropanes | 3-Azabicyclo[5.2.0]nonadiene derivatives | pku.edu.cn |
| [2+2] Photocycloaddition | Intermolecular | Benzoxepinone and alkenes (e.g., 2,3-dimethylbut-2-ene) | Oxabicyclo[5.2.0]nonan-2-ones | researchgate.net |
| Anion-Assisted Cyclization | Intramolecular | Enolate of cyclohexanone (B45756) and phenyl vinyl sulfoxide | Sulfinylbicyclo[4.2.0]octan-1-ols (related system) | acs.org |
Structure-Reactivity Relationships and Strain Energy Effects within this compound Derivatives
The reactivity of this compound and its derivatives is profoundly influenced by the inherent ring strain of the fused [5.2.0] system, which combines a flexible seven-membered ring with a strained four-membered cyclobutane ring. This strain energy dictates the thermodynamic stability of its isomers and influences the kinetic favorability of various transformations.
The stereochemistry of the ring fusion, either cis or trans, is a critical determinant of stability and reactivity. For the parent bicyclo[5.2.0]nonane, both cis and trans isomers have been prepared. researchgate.net While equilibration between the isomers can be difficult due to the thermal lability of the four-membered ring, conformational analysis suggests that the heat contents of the two are similar, with the trans isomer likely being slightly lower in energy. researchgate.net However, in related, more constrained bicyclic ketone systems like bicyclo[3.3.0]octanones, the cis-fused isomer is significantly more stable. researchgate.net In the formation of oxabicyclo[5.2.0]nonan-2-ones via photocycloaddition, the relative thermodynamic stabilities of the cis- and trans-fused products, and thus the final diastereoisomer ratio, are dependent on the substitution pattern of the alkene used in the reaction. researchgate.net
The inherent strain within the bicyclo[5.2.0]nonane framework, particularly within the cyclobutane moiety, makes the system susceptible to specific types of reactions. For instance, the four-membered ring is prone to rupture under harsh thermal conditions, such as heating with a palladium catalyst, which complicates certain transformations. researchgate.net The strain within the transition state also plays a role in the formation of the ring system itself; the creation of four-membered rings via intramolecular cyclization can be kinetically slow due to the angle strain experienced in the transition state. wikipedia.org Photochemical reactions are a common way to induce rearrangements in these strained systems. For example, the photolysis of cis-bicyclo[5.2.0]nona-2,5,8-triene can lead to a valence bond isomerization, yielding cis-bicyclo[6.1.0]nona-2,4,6-triene. acs.org This highlights how absorbed light energy can be channeled to overcome the activation barriers for rearranging the strained polycyclic framework.
Table 2: Factors Influencing Reactivity and Stability in Bicyclo[5.2.0]nonane Systems
| Factor | Observation | Implication on Reactivity/Stability | Reference |
|---|---|---|---|
| Ring Fusion Stereochemistry | cis and trans isomers of bicyclo[5.2.0]nonane exist. | The relative stability of isomers is subtle, with the trans isomer potentially having a slightly lower heat content. The cis isomer is often the kinetic product in many formations. | researchgate.net |
| Ring Strain | The fused four-membered ring is susceptible to thermal cleavage. | Limits the reaction conditions that can be applied without skeletal rupture. Drives photochemical rearrangements to relieve strain. | researchgate.netacs.org |
| Substitution Pattern | Substituents on the alkene in photocycloaddition reactions affect the diastereomeric ratio of the resulting oxabicyclo[5.2.0]nonan-2-ones. | Allows for some control over the stereochemical outcome of the reaction based on the choice of starting materials. | researchgate.net |
| Transition State Strain | The formation of the four-membered ring via cyclization can be slow. | The kinetics of ring formation are influenced by the development of angle strain in the transition state. | wikipedia.org |
Sophisticated Spectroscopic and Structural Characterization of Bicyclo 5.2.0 Nonan 4 One and Its Analogues
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the intricate structural details of bicyclo[5.2.0]nonan-4-one and its analogues. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are instrumental in assigning the chemical shifts and coupling constants of the protons and carbons within the bicyclic framework. pwr.edu.plrsc.org
In the study of bicyclo[5.2.0]nonan-1-ols, which are closely related to the ketone, ¹H and ¹³C NMR spectra, along with two-dimensional techniques like gCOSY, gHSQC, and gHMBC, were crucial for establishing the connectivity of the atoms. acs.org For instance, the analysis of various bicyclo[5.2.0]nonan-1-ol derivatives revealed characteristic signals for the hydroxyl protons in the ¹H NMR spectra, confirming their presence. acs.org The coupling patterns observed in these spectra provide valuable information about the relative stereochemistry of the substituents on the bicyclic system. acs.org
The chemical shifts in ¹³C NMR spectra are particularly informative for identifying the carbon skeleton. Studies on sesquiterpene compounds containing the bicyclo[5.2.0]nonane framework, such as (1S,4S,7R)-4,8,8-trimethyl-2-methylene-bicyclo[5.2.0]-nonan-4-al, have utilized ¹³C NMR data to characterize the structure. researchgate.net Similarly, the ¹³C NMR spectrum of 4-methoxybicyclo[3.3.1]non-3-ene-2,9-dione, a related bicyclic ketone, showed distinct signals for the carbonyl carbons and other carbons in the ring system, aiding in its structural confirmation. nih.gov
Detailed NMR data for representative bicyclo[5.2.0]nonane derivatives are often presented in tabular format to facilitate analysis and comparison.
Table 1: Representative ¹H NMR Data for a Bicyclo[5.2.0]nonan-2-one Derivative
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-7 | 6.39 | br. singlet | - |
| H-8a | 7.15 | dd | 5 and 14 |
| H-8b | 7.70 | dd | 3 and 14 |
Data derived from studies on 1-azabicyclo[5.2.0]nonan-2-one. cdnsciencepub.com
Table 2: Representative ¹³C NMR Data for a Bicyclo[3.3.1]nonanone Analogue
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C=O (ketone) | 207.4 |
| C=O (enone) | 195.6 |
| C4 (enol ether) | 175.6 |
| C3 (enol ether) | 105.9 |
| C1 | 61.3 |
| OCH₃ | 56.9 |
| C5 | 53.3 |
| C6 | 32.6 |
| C8 | 30.5 |
| C7 | 17.5 |
Data for 4-methoxybicyclo[3.3.1]non-3-ene-2,9-dione. nih.gov
X-ray Crystallography for Definitive Absolute Configuration and Conformational Analysis
X-ray crystallography provides the most definitive method for determining the absolute configuration and solid-state conformation of this compound and its analogues. This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, offering an unambiguous three-dimensional structure of the molecule in the crystalline state.
For instance, the crystal structure of bicyclo[5.2.0]nonan-1-ol has been determined, providing clear evidence of its three-dimensional arrangement. griffith.edu.au Similarly, the structures of various substituted bicyclo[n.2.0]alkan-1-ols, including bicyclo[5.2.0]nonan-1-ol derivatives, have been established using X-ray structural determination. acs.org These studies are crucial for confirming the relative stereochemistry of the products formed in chemical reactions. acs.org
In the broader context of bicyclic systems, X-ray crystallography has been used to confirm the structures of novel bicyclo[3.3.1]nonanones. nih.gov The analysis of the crystal structures of these compounds revealed that the six-membered rings adopt a chair conformation. nih.gov Furthermore, for some derivatives, the asymmetric unit contained two crystallographically distinct molecules, which were mirror images of each other. nih.gov This level of detail is invaluable for understanding the subtle conformational preferences of these rigid ring systems.
The development of novel synthetic routes often relies on X-ray crystallography to confirm the structure of the resulting products. For example, the structure of a bicyclic compound formed through a palladium-catalyzed reaction was confirmed by a single crystal X-ray diffraction study. wiley-vch.de
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of this compound and its analogues. By providing a highly accurate mass measurement, HRMS allows for the determination of the molecular formula of a compound with a high degree of confidence. pwr.edu.plrsc.org
In the synthesis of novel bicyclo[3.3.1]nonanones, HRMS was used to confirm the calculated molecular formula. For example, for 4-methoxybicyclo[3.3.1]non-3-ene-2,9-dione, the calculated m/z for [M+H]⁺ was 181.08592, and the found value was 181.08547, confirming the molecular formula C₁₀H₁₂O₃. nih.gov Similarly, for other analogues, the close agreement between the calculated and found m/z values provided strong evidence for their proposed structures. nih.govwiley-vch.de
HRMS is also routinely used in the characterization of natural products containing the bicyclo[5.2.0]nonane skeleton. For example, GC-MS analysis of plant extracts has led to the identification of compounds like bicyclo[5.2.0]nonane, 4-methylene-2,8,8-trimethyl-2-vinyl-, based on their mass spectra. amazonaws.comnih.gov The fragmentation patterns observed in the mass spectra can also provide valuable structural information. nih.govnih.gov
Table 3: Representative HRMS Data for Bicyclic Ketone Analogues
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
|---|---|---|---|
| 4-methoxybicyclo[3.3.1]non-3-ene-2,9-dione | C₁₀H₁₂O₃ | 181.08592 | 181.08547 nih.gov |
| 4,4'-(pentamethylene-1',5'-dioxo)-2,6-dipropylbicyclo[5.2.0]nona-1,6-diene | C₁₇H₂₄O₃ | 276.1725 | 276.1714 wiley-vch.de |
Chiroptical Studies for Enantiomeric Purity Determination and Optical Activity Assessment
Chiroptical techniques, such as circular dichroism (CD) and vibrational circular dichroism (VCD), are essential for determining the enantiomeric purity and assessing the optical activity of chiral this compound analogues. nih.govscispace.com These methods measure the differential absorption of left and right circularly polarized light, which is a characteristic property of chiral molecules.
The study of chiroptical properties is particularly important for bicyclic ketones, where the rigid framework often leads to significant optical activity. rsc.org Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often used in conjunction with experimental CD and VCD spectra to assign the absolute configuration of the molecule. nih.gov
For bicyclic enones, which are structurally related to this compound, chiroptical spectroscopy has been used to study the through-space interaction between chromophores. researchgate.net The sign of the Cotton effects observed in the CD spectra can be correlated with the absolute configuration of the enone molecule. researchgate.net
Theoretical and Computational Chemistry Studies on Bicyclo 5.2.0 Nonan 4 One Frameworks
Quantum Chemical Calculations for Conformational Analysis and Relative Stability Relationships of Bicyclic Ketones
Quantum chemical calculations are instrumental in elucidating the conformational preferences and relative stabilities of bicyclic ketones like bicyclo[5.2.0]nonan-4-one. These calculations, often employing methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) with various basis sets, can predict the energies of different conformers and the stability relationship between cis- and trans-fused isomers. researchgate.netresearchgate.net
| Bicyclic Ketone | Method | ΔE (cis-trans) (kcal/mol) |
|---|---|---|
| Bicyclo[3.3.0]octanone | Not Specified | 7-8 |
| Perhydroazulenes (Bicyclo[5.3.0]decane) | CCSD(T)/cc-pVTZ//MP2/cc-pVTZ | -0.7 |
Computational Modeling of Reaction Pathways, Transition States, and Energy Landscapes
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound and related systems. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire energy landscape of a reaction. This allows for the determination of reaction pathways and the identification of the most likely mechanism.
For example, computational studies have been used to understand the thermal [2+2] cycloaddition reactions of allene-ynes, which can lead to the formation of bicyclo[4.2.0]octane frameworks. acs.org These calculations, often using methods like B3LYP, can reveal whether a reaction proceeds through a concerted or a stepwise diradical pathway. acs.org In the context of rearrangements, such as the unusual cyclobutanone (B123998) ring cleavage observed in a diphenyl-substituted bicyclo[5.2.0]nona-2,4-dien-8-one iron complex, computational modeling can help to elucidate the transition state and the driving forces for the reaction. researchgate.net The activation parameters, such as activation enthalpy (ΔH‡) and activation entropy (ΔS‡), can be calculated and compared with experimental values to validate the proposed mechanism. researchgate.net
Electronic Structure and Reactivity Correlations of this compound Systems
The electronic structure of this compound, as determined by quantum chemical calculations, provides insights into its reactivity. The distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential can all be used to predict how the molecule will interact with other reagents.
Strategic Applications of Bicyclo 5.2.0 Nonan 4 One in Complex Molecule Synthesis
Role as a Key Intermediate in Natural Product Total Synthesis
The bicyclo[5.2.0]nonane framework is a core structural motif in various natural products. Consequently, bicyclo[5.2.0]nonan-4-one and its analogues are pivotal intermediates in the total synthesis of these complex molecules.
Synthesis of Sesquiterpenoid-Type Bicyclic Compounds and Ring-Contracted Products
The bicyclo[5.2.0]nonane skeleton is characteristic of several sesquiterpenoids. Research has demonstrated the presence of compounds with this bicyclic system, such as birkenal (4,8,8-trimethyl-2-methylenebicyclo[5.2.0]nonane-4-carbaldehyde), birkenol, and birkenyl acetate, in the essential oils of Betula pubescens. researchgate.net These compounds are believed to be biosynthetically derived from the ring contraction of β-caryophyllene. researchgate.net The synthesis of such sesquiterpenoid-type bicyclic compounds often involves strategic manipulations of precursors that can form the bicyclo[5.2.0]nonane core.
Furthermore, ring contraction reactions of larger ring systems provide a powerful method for accessing strained bicyclic frameworks like bicyclo[5.2.0]nonane. researchgate.net These methodologies are crucial in the stereoselective synthesis of biologically active natural products. researchgate.net
Access to Protoilludene and Prostaglandin (B15479496) Skeletons and Analogues
The protoilludane skeleton, a common framework in many natural products, can be accessed through synthetic routes that may involve bicyclo[5.2.0]nonane-type intermediates. researchgate.net Methodologies such as the intramolecular [2+2] cycloaddition of allenynes can generate bicyclo[5.2.0]nona-1,7-dienes, which are valuable precursors for constructing more complex polycyclic systems. researchgate.netresearchgate.net
In the realm of prostaglandins, which are crucial signaling molecules, the synthesis of analogues with modified biological activities is of significant interest. mdpi.comservice.gov.uk While not a direct precursor to the classic five-membered ring of prostaglandins, the bicyclo[5.2.0]nonane scaffold can be incorporated into the side chains of prostaglandin analogues. mdpi.comgoogle.com This modification can lead to novel biological properties. The synthesis of these analogues often relies on standard prostaglandin synthesis reactions, such as the Horner-Wadsworth-Emmons olefination, to attach the bicyclic moiety. mdpi.com
Construction of Sterpurene Ring Core Systems
The sterpurene ring system, characterized by a 5-6-4 fused tricyclic core, represents a significant synthetic challenge. Intramolecular thermal allenyne [2+2] cycloadditions have emerged as a facile method for constructing the bicyclo[5.2.0]nonane portion of the sterpurene core. pitt.educsic.es This reaction proceeds through a diradical intermediate and has been shown to be a general and effective strategy. csic.es The resulting bicyclic system can then be further elaborated to complete the total synthesis of sterpurene and its analogues.
Scaffold for Biologically Relevant Molecules and Bioactive Mimicry
The conformationally constrained nature of the bicyclo[5.2.0]nonane ring system makes it an attractive scaffold for the design of molecules that can mimic the structure and function of biological entities.
Development of Conformationally Constrained Peptidomimetics (e.g., RGD Mimetics)
Peptidomimetics are molecules designed to imitate the structure and activity of peptides. A key area of research is the development of mimetics of the Arg-Gly-Asp (RGD) sequence, which is a crucial recognition motif in cell adhesion processes mediated by integrin receptors. The 1-azabicyclo[5.2.0]nonan-2-one lactam, a nitrogen-containing analogue of this compound, has been successfully employed as a scaffold to mimic the β-turn conformation of the RGD tripeptide. acs.orgnih.gov
A convenient synthetic route to these fused bicyclic lactams involves the photochemical rearrangement of oxaziridines or nitrones. acs.org The resulting 5,8-disubstituted 1-azabicyclo[5.2.0]nonan-2-one lactams have demonstrated the ability to act as nonpeptide RGD antagonists, effectively dissociating the fibronectin-integrin α5β1 complex. nih.gov
Advanced Organic Synthesis Methodologies Utilizing this compound Precursors
The unique reactivity of the bicyclo[5.2.0]nonane system has led to its use in the development of advanced organic synthesis methodologies. kashanu.ac.irrushim.rusdu.dk These methods often exploit the ring strain and functionality of the bicyclic ketone to drive complex chemical transformations.
One notable example is the thermal [2+2] cycloaddition of allenynes, which provides an efficient route to bicyclo[5.2.0]nona-1,7-dienes and related bicyclic systems. acs.orgrsc.org This reaction can be performed under microwave irradiation, often leading to high yields and regioselectivity. pitt.edu The resulting bicyclic dienes are versatile intermediates that can be further functionalized to access a wide range of polycyclic compounds. researchgate.netresearchgate.net
Furthermore, gold-catalyzed asymmetric reactions of yne-methylenecyclopropanes have been developed to synthesize 3-azabicyclo[5.2.0]nonadiene derivatives. pku.edu.cn This method involves a cascade of cyclopropanation, C-C bond cleavage, and Wagner-Meerwein rearrangement to construct the bicyclic 7/4 ring system with high enantioselectivity. pku.edu.cn
Below is a table summarizing key synthetic transformations involving bicyclo[5.2.0]nonane precursors and their applications.
| Precursor Type | Reaction Type | Product Scaffold | Application Area | Key Findings |
| Allenynes | Thermal [2+2] Cycloaddition | Bicyclo[5.2.0]nona-1,7-dienes | Natural Product Synthesis | Efficient construction of the core ring system for sterpurene. pitt.educsic.esacs.org |
| Oxaziridines/Nitrones | Photochemical Rearrangement | 1-Azabicyclo[5.2.0]nonan-2-ones | Peptidomimetics | Synthesis of RGD mimetics that act as antagonists for integrin receptors. acs.orgnih.gov |
| Yne-Methylenecyclopropanes | Gold-Catalyzed Asymmetric Cascade | 3-Azabicyclo[5.2.0]nonadienes | Advanced Synthesis | Enantioselective synthesis of complex bicyclic systems through a multi-step rearrangement. pku.edu.cn |
| β-Caryophyllene | Biosynthetic Ring Contraction | Bicyclo[5.2.0]nonane Sesquiterpenoids | Natural Product Chemistry | Postulated pathway to naturally occurring bicyclic sesquiterpenoids like birkenal. researchgate.net |
Future Directions in this compound Research and Synthetic Innovation
The exploration of this compound and its derivatives in synthetic chemistry is an area with considerable potential for growth and innovation. Future research is likely to focus on several key areas, driven by the continuous demand for novel molecular architectures with unique biological activities and material properties.
One of the primary future directions will be the development of more efficient and stereoselective methods for the synthesis of the this compound core. While methods like intramolecular [2+2] cycloadditions exist, the development of catalytic and enantioselective variants would significantly enhance the accessibility of chiral, non-racemic this compound building blocks. This would be crucial for the asymmetric synthesis of complex natural products and pharmaceuticals.
Another promising avenue of research lies in the exploration of novel transformations of the this compound scaffold. The unique combination of a medium-sized ring and a strained four-membered ring opens up possibilities for fascinating rearrangement reactions. For instance, acid- or transition-metal-catalyzed ring expansions or contractions could lead to the formation of other valuable bicyclic or even tricyclic systems. The development of such unprecedented skeletal reorganizations would be a significant contribution to the synthetic chemist's toolbox.
Furthermore, the application of this compound as a key building block in the total synthesis of complex natural products remains a largely unexplored territory. The identification of natural products containing the bicyclo[5.2.0]nonane skeleton, such as certain terpenoids, provides a strong impetus for designing synthetic strategies that utilize this compound as a starting material or a key intermediate frontiersin.org. Such endeavors would not only showcase the synthetic utility of this compound but also potentially lead to the discovery of new biological activities.
The investigation of the material science applications of polymers and materials derived from this compound could also be a fruitful area of research. The rigid and three-dimensional structure of the bicyclic core could impart unique properties to polymers, such as enhanced thermal stability and mechanical strength.
Finally, computational studies could play a vital role in guiding future research. Theoretical calculations can provide insights into the conformational preferences of this compound and predict the outcomes of various chemical reactions. This in-silico approach can help in the rational design of new synthetic routes and the prediction of the properties of novel derivatives.
| Future Research Area | Potential Innovations and Impact |
| Catalytic and Enantioselective Synthesis | Access to enantiomerically pure this compound for asymmetric synthesis. |
| Novel Skeletal Rearrangements | Development of new methods for the construction of complex cyclic and polycyclic systems. |
| Total Synthesis of Natural Products | Demonstration of the synthetic utility of this compound and discovery of new bioactive molecules. |
| Materials Science Applications | Creation of novel polymers with unique properties. |
| Computational Chemistry | Rational design of synthetic strategies and prediction of molecular properties. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
